molecular formula C9H9N3S2 B2423033 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine CAS No. 889940-61-8

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine

Cat. No.: B2423033
CAS No.: 889940-61-8
M. Wt: 223.31
InChI Key: VGDLSMKOVNEJIA-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a phenyl group substituted with a methylsulfanyl group.

Preparation Methods

The synthesis of 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine can be achieved through various methods. One efficient method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. The reaction conditions typically involve the use of a solvent like ethanol and a catalyst to facilitate the reaction.

Chemical Reactions Analysis

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles like halides or amines.

Scientific Research Applications

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDLSMKOVNEJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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